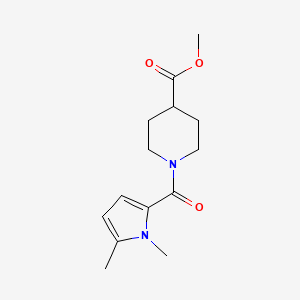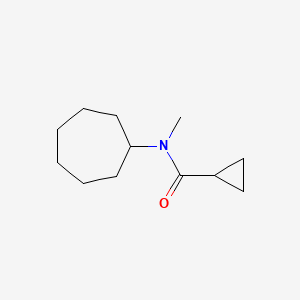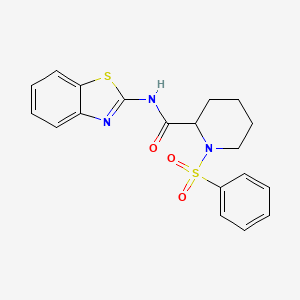
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is not fully understood. However, several research studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of various diseases. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to possess anti-inflammatory and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide. One of the significant future directions is the further elucidation of the mechanism of action of this compound. Additionally, further research is needed to evaluate the potential use of this compound as a drug candidate for the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may also be a promising direction for future research.
Conclusion:
In conclusion, N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a pyrazine derivative that has potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction of 2,3-dimethylpyrazine with cycloheptylamine in the presence of a suitable catalyst. This method has been reported in several research studies and is considered a reliable method for the synthesis of this compound.
Applications De Recherche Scientifique
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Several research studies have reported the potential use of this compound as a drug candidate for the treatment of certain diseases, including cancer, inflammation, and diabetes.
Propriétés
IUPAC Name |
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-9-16-13(10-15-11)14(18)17(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVDJFCVDGLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)

![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)




![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)